molecular formula C19H18N2O4S2 B2912796 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 868675-88-1

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B2912796
CAS No.: 868675-88-1
M. Wt: 402.48
InChI Key: QYLIOWBGSPZOAM-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (hereafter referred to as the "target compound") is a hybrid molecule featuring a benzenesulfonyl group linked to a propanamide chain, which is further attached to a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₉H₁₈N₂O₄S₂, with a calculated molecular weight of 402.48 g/mol.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)17-13-26-19(20-17)21-18(22)11-12-27(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLIOWBGSPZOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects based on various research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Benzenesulfonyl group
  • Thiazole ring
  • Propanamide moiety
  • Methoxyphenyl substituent

These structural components contribute to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with benzenesulfonyl chloride in the presence of a base. The reaction conditions and specific reagents can vary, but a common method includes using pyridine as a solvent to facilitate the reaction .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with thiazole cores have been shown to inhibit B-RAFV600E kinase, which is implicated in various cancers. These findings suggest that the compound could potentially serve as a lead in developing new anticancer agents .

Table 1: Comparison of Biological Activities of Thiazole Derivatives

Compound NameActivityReference
This compoundPotential anticancer activity
Dabrafenib (B-RAFV600E inhibitor)Approved for melanoma treatment
Other thiazole derivativesVarious biological activities

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of specific kinases : The compound may inhibit key signaling pathways involved in cell proliferation.
  • Induction of apoptosis : It may promote programmed cell death in cancer cells.
  • Interaction with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, disrupting replication processes.

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

  • In Vitro Studies : Research demonstrated that thiazole derivatives significantly reduced cell viability in various cancer cell lines, indicating their potential as anticancer agents.
  • Animal Models : In vivo studies using mouse models showed that certain thiazole compounds led to reduced tumor growth compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Key Groups) Melting Point (°C) Reported Activity
Target Compound C₁₉H₁₈N₂O₄S₂ 402.48 Benzenesulfonyl, 4-methoxyphenyl thiazol N/A N/A
3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 407.89 4-Chlorophenylsulfonyl, pyridinyl thiazol N/A Not reported
N-(4-Cyclohexyl-1,3-thiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide C₂₀H₂₅N₃O₃S₂ 423.1 4-Methoxyphenylsulfonyl, cyclohexyl thiazol N/A CB2 receptor modulation (assumed)
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide C₁₃H₁₂ClN₂O₂S 302.76 Chloro propanamide, 4-methoxyphenyl thiazol N/A Not reported
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354.43 4-Methylphenyl oxadiazolyl sulfanyl, thiazol-2-yl 135–136 Alkaline phosphatase activity tested (no results)

Key Observations:

Structural Variations :

  • Sulfonyl Group Modifications :
  • The target compound’s benzenesulfonyl group is replaced with a 4-chlorophenylsulfonyl group in the analog from , which may increase electrophilicity but reduce solubility .
  • In , a 4-methoxyphenylsulfonyl group is present, suggesting enhanced resonance stabilization compared to the target compound’s simpler benzenesulfonyl group .
    • Thiazol Substituents :
  • The 4-methoxyphenyl group on the target compound’s thiazol ring is replaced with a pyridinyl group in and a cyclohexyl group in , altering steric and electronic profiles .
  • features a chloro-substituted propanamide chain instead of a sulfonyl group, highlighting the impact of backbone modifications on molecular interactions .

Physicochemical Properties :

  • Melting points for analogs range from 117–178°C (), with higher values observed for compounds containing rigid heterocycles (e.g., oxadiazole in 8d) .
  • The methoxy group in the target compound and may improve membrane permeability due to increased lipophilicity .

Biological Activity: While direct data for the target compound are lacking, reports that methoxyphenylamino derivatives exhibit antioxidant and anticancer activity, with some analogs showing 1.4-fold higher antioxidant activity than ascorbic acid . implies that sulfonyl-containing thiazol derivatives may modulate CB2 receptors, though specific mechanisms remain unconfirmed .

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